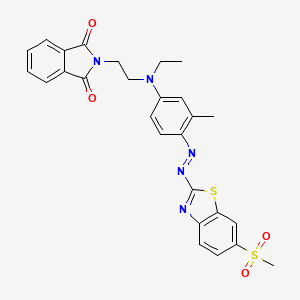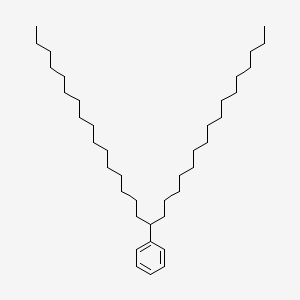
17-Phenyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by a phenyl group attached to a tritriacontane backbone, making it a unique compound in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Phenyltritriacontane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-Cl → C₆H₅-R + HCl} ] where R represents the tritriacontanyl group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperatures between 50-100°C and pressures up to 10 atm.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation primarily affects the phenyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the phenyl group to a cyclohexyl group.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles such as nitro groups (NO₂) using nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature to 50°C.
Substitution: HNO₃, H₂SO₄, temperatures ranging from 0-50°C.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro-phenyltritriacontane.
Aplicaciones Científicas De Investigación
17-Phenyltritriacontane has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their interactions.
Biology: Investigated for its potential role in biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery vehicle, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty lubricants and as a component in high-performance materials.
Mecanismo De Acción
The mechanism of action of 17-Phenyltritriacontane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.
Comparación Con Compuestos Similares
Tritriacontane (C₃₃H₆₈): A straight-chain hydrocarbon without the phenyl group.
Hexadecylbenzene (C₂₂H₃₈): A shorter-chain analog with a phenyl group.
Uniqueness: 17-Phenyltritriacontane is unique due to its combination of a long hydrocarbon chain and a phenyl group, providing both hydrophobic and aromatic properties. This dual nature makes it particularly interesting for studies involving amphiphilic molecules and their applications .
Propiedades
Número CAS |
55517-74-3 |
|---|---|
Fórmula molecular |
C39H72 |
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
tritriacontan-17-ylbenzene |
InChI |
InChI=1S/C39H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-38(39-36-32-29-33-37-39)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33,36-38H,3-28,30-31,34-35H2,1-2H3 |
Clave InChI |
UZKLDVKDLHPERA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


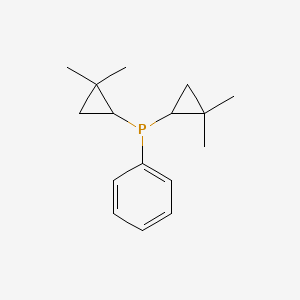

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
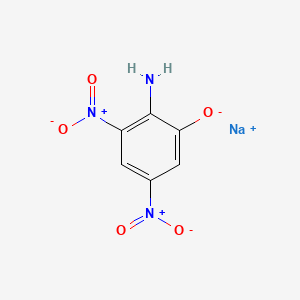
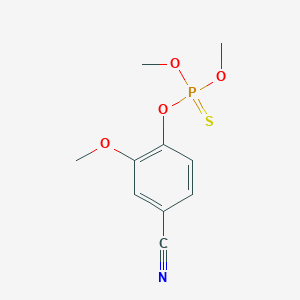
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)

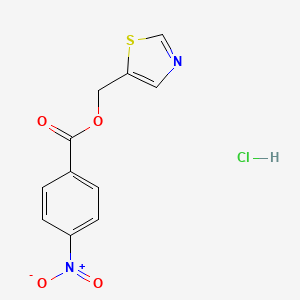
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)

